molecular formula C8H6N2O2S B13195719 4-(5-Methyl-1,3,4-oxadiazol-2-yl)thiophene-2-carbaldehyde

4-(5-Methyl-1,3,4-oxadiazol-2-yl)thiophene-2-carbaldehyde

Cat. No.: B13195719
M. Wt: 194.21 g/mol
InChI Key: CASWYKNAXSZWAL-UHFFFAOYSA-N
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Description

4-(5-Methyl-1,3,4-oxadiazol-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both an oxadiazole and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)thiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1,3,4-oxadiazole-2-thiol with 2-bromoacetaldehyde under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Methyl-1,3,4-oxadiazol-2-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Electrophilic reagents such as bromine (Br₂) or chlorinating agents can be used under controlled conditions.

Major Products Formed:

    Oxidation: 4-(5-Methyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxylic acid.

    Reduction: 4-(5-Methyl-1,3,4-oxadiazol-2-yl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

4-(5-Methyl-1,3,4-oxadiazol-2-yl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)thiophene-2-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Uniqueness: 4-(5-Methyl-1,3,4-oxadiazol-2-yl)thiophene-2-carbaldehyde is unique due to the presence of both an oxadiazole and a thiophene ring, which imparts distinct electronic and structural properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

4-(5-methyl-1,3,4-oxadiazol-2-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C8H6N2O2S/c1-5-9-10-8(12-5)6-2-7(3-11)13-4-6/h2-4H,1H3

InChI Key

CASWYKNAXSZWAL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=CSC(=C2)C=O

Origin of Product

United States

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